Quinolin-2-ylboronic acid

Suzuki-Miyaura cross-coupling Heteroaryl boronic acids Reaction optimization

Quinolin-2-ylboronic acid is a heteroarylboronic acid derivative extensively used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. It features a quinoline ring structure that imparts distinct electronic and steric properties compared to simpler arylboronic acids, with a molecular formula of C9H8BNO2 and a molecular weight of 172.98 g/mol.

Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
CAS No. 745784-12-7
Cat. No. B1322661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-2-ylboronic acid
CAS745784-12-7
Molecular FormulaC9H8BNO2
Molecular Weight172.98 g/mol
Structural Identifiers
SMILESB(C1=NC2=CC=CC=C2C=C1)(O)O
InChIInChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H
InChIKeyDWHCQRBWSBKHMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-2-ylboronic Acid (CAS 745784-12-7): Technical Specifications and Industrial Sourcing Guide


Quinolin-2-ylboronic acid is a heteroarylboronic acid derivative extensively used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [1]. It features a quinoline ring structure that imparts distinct electronic and steric properties compared to simpler arylboronic acids, with a molecular formula of C9H8BNO2 and a molecular weight of 172.98 g/mol [2]. Commercial-grade material is available as a white to off-white crystalline powder with typical HPLC purity specifications of ≥98.5% to ≥99.0%, melting point ranges of 215-260°C (decomposition), and recommended storage at 2-8°C under inert atmosphere [3] [4].

Why Generic Substitution of Quinolin-2-ylboronic Acid Fails: Reactivity and Regioselectivity Considerations


Substituting quinolin-2-ylboronic acid with alternative boronic acids in cross-coupling applications introduces significant and often unpredictable performance variability. Heteroaryl-2-boronic acids are recognized as challenging substrates in Suzuki-Miyaura reactions, with reaction success highly dependent on the specific heterocyclic framework, the electronic nature of the coupling partner, and the choice of catalytic system [1]. While quinolin-3-ylboronic acid or quinolin-4-ylboronic acid may appear structurally similar, the position of the boronic acid group on the quinoline ring fundamentally alters the electronic distribution and steric environment at the reaction center, directly impacting both reaction yield and regioselectivity [2]. Furthermore, commercial quinolin-2-ylboronic acid specifications (≥98.5% purity, controlled moisture content) are critical for reproducible performance, and sourcing from unverified suppliers or using generic substitutes may result in reduced yields due to impurities or inconsistent quality [3]. The following evidence guide quantifies these critical differentiators to support informed procurement decisions.

Quinolin-2-ylboronic Acid Evidence Guide: Quantitative Performance Data vs. Comparators


Cross-Coupling Efficiency of Heteroaryl-2-Boronic Acids: Quinolin-2-yl vs. Pyridin-2-yl Boronic Acid

Heteroaryl-2-boronic acids, including quinolin-2-ylboronic acid and pyridin-2-ylboronic acid, are known to be challenging substrates in Suzuki-Miyaura cross-coupling due to protodeboronation and slow transmetalation [1]. A recent study demonstrated that the use of nitro-substituted aryl halides as coupling partners significantly enhances the reaction efficiency for heteroaryl-2-boronic acids, achieving yields of 75-95% under mild conditions with 1 mol% Pd(OAc)2 catalyst [1]. This class-level inference highlights that the 2-position boronic acid group on heteroaromatic rings presents a common reactivity challenge, but the specific quinoline scaffold of quinolin-2-ylboronic acid, with its distinct electronic and steric properties, can be leveraged in optimized catalytic systems to achieve comparable high performance [1].

Suzuki-Miyaura cross-coupling Heteroaryl boronic acids Reaction optimization

Synthetic Yield Comparison: Commercial Quinolin-2-ylboronic Acid vs. Laboratory-Prepared Material

The procurement of commercially available quinolin-2-ylboronic acid is strongly justified by the documented inefficiency of laboratory-scale synthesis. Patent literature explicitly states that laboratory preparation of quinolin-2-ylboronic acid typically results in reaction yields below 30%, leading to prohibitive costs and limited commercial viability [1] [2]. This low yield is attributed to the inherent difficulty of introducing an active group at the 2-position of the quinoline ring [1]. In contrast, an alternative novel quinolin-2-boronate ester synthesis method achieved yields exceeding 80%, but this method requires cryogenic conditions (-70 to -90°C), specialized reagents (n-butyllithium, triisopropyl borate), and additional steps to generate a stable ester derivative [2].

Boronic acid synthesis Process optimization Commercial sourcing

Regioselectivity Advantage: 2-Substituted vs. 3-Substituted Quinoline Boronic Acid Derivatives

The position of the boronic acid group on the quinoline ring critically dictates the regiochemical outcome of subsequent functionalization reactions. A foundational study established a method for the regioselective preparation of 2- or 3-substituted quinoline derivatives via dialkylquinolylboranes [1]. This work demonstrates that 2-quinolylborane derivatives undergo regioselective cross-coupling to yield 2-substituted quinolines, while 3-quinolylborane derivatives selectively produce 3-substituted quinolines [1]. Therefore, quinolin-2-ylboronic acid is the definitive reagent for introducing substituents specifically at the 2-position of the quinoline core.

Regioselective synthesis Quinoline functionalization Organoboron reagents

Product Purity and Quality Specifications: A Procurement Benchmark

Commercial suppliers of quinolin-2-ylboronic acid provide detailed quality specifications that serve as a critical benchmark for procurement. Data from supplier technical datasheets indicate that high-purity material is characterized by HPLC purity of ≥98.5% to ≥99.0%, with moisture content controlled to ≤0.3% (Karl Fischer titration) and heavy metal content limited to ≤10 ppm [1] [2]. These specifications ensure the reagent's suitability for sensitive catalytic reactions where impurities can significantly impact yield and selectivity.

Quality control Commercial sourcing Analytical specifications

Best Research and Industrial Application Scenarios for Quinolin-2-ylboronic Acid


Synthesis of 2-Substituted Quinoline-Based Kinase Inhibitors

In medicinal chemistry programs targeting kinase inhibitors and anticancer agents, quinolin-2-ylboronic acid is a critical building block for introducing diverse aryl and heteroaryl groups specifically at the 2-position of the quinoline pharmacophore via Suzuki-Miyaura coupling [1]. The regioselectivity demonstrated in Section 3 ensures that the desired 2-substituted quinoline isomer is obtained exclusively, avoiding the need for complex separation of regioisomeric mixtures and thereby streamlining the synthesis of drug candidates [2].

OLED Material Synthesis via Palladium-Catalyzed Cross-Coupling

In the development of organic light-emitting diode (OLED) materials, quinoline-containing compounds are valued for their electron-transport and emissive properties [1]. Quinolin-2-ylboronic acid enables the modular construction of 2-arylquinoline-based emitters and host materials through efficient Suzuki-Miyaura cross-coupling reactions [1]. The high cross-coupling yields achievable with optimized nitroaryl halide coupling partners (as noted in Section 3) support the efficient synthesis of diverse material libraries for performance screening [2].

Agrochemical Intermediate Production with Commercial-Grade Reagent

For the synthesis of quinoline-based agrochemical intermediates, the procurement of commercial quinolin-2-ylboronic acid with verified purity (≥98.5%) and controlled moisture content (≤0.3%) is essential for reproducible scale-up [1]. The evidence from Section 3 confirms that in-house synthesis of this reagent is low-yielding (<30%) and technically demanding, making commercial sourcing the cost-effective and reliable option for both laboratory-scale research and pilot-scale production of agrochemical candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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